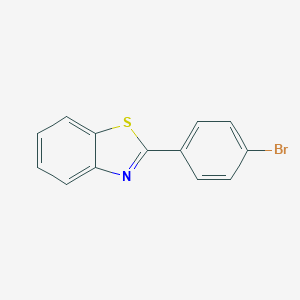

2-(4-Bromophenyl)benzothiazole

Descripción

Propiedades

IUPAC Name |

2-(4-bromophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIRBKKYMJKENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368073 | |

| Record name | 2-(4-Bromophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19654-19-4 | |

| Record name | 2-(4-Bromophenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19654-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19654-19-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)benzothiazole: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid bicyclic structure, composed of a benzene ring fused to a thiazole ring and substituted with a bromophenyl group, imparts unique physicochemical properties that make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, and experimental protocols related to 2-(4-Bromophenyl)benzothiazole, intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Properties and Structure

2-(4-Bromophenyl)benzothiazole is a solid at room temperature, with its appearance ranging from a white to pale yellow powder or crystalline solid[1]. Its core structure features a benzothiazole moiety linked at the 2-position to a 4-bromophenyl group.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)benzothiazole

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₈BrNS | [2][3] |

| Molecular Weight | 290.18 g/mol | [2][3] |

| Melting Point | 132-136 °C | [3] |

| Boiling Point | 398 °C at 760 mmHg | [4][5] |

| Physical Form | Solid, powder, or crystals | [1] |

| Color | White to pale yellow | [1] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO; limited solubility in water. | [6] |

| SMILES | Brc1ccc(cc1)-c2nc3ccccc3s2 | [3] |

| InChI Key | FQIRBKKYMJKENC-UHFFFAOYSA-N | [2] |

Experimental Protocols

The following sections detail the common experimental procedures for the synthesis and characterization of 2-(4-Bromophenyl)benzothiazole.

Synthesis Protocol: Condensation of 2-Aminothiophenol and 4-Bromobenzoyl Chloride

The most prevalent method for the synthesis of 2-arylbenzothiazoles is the condensation reaction between 2-aminothiophenol and an appropriate acyl chloride[7].

Materials:

-

2-Aminothiophenol

-

4-Bromobenzoyl chloride

-

Pyridine

-

Toluene

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 equivalent) in toluene.

-

Add pyridine (1.1 equivalents) to the solution to act as a base.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in toluene to the reaction mixture at room temperature with constant stirring.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield 2-(4-Bromophenyl)benzothiazole as a solid.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The aromatic protons of the benzothiazole and bromophenyl rings are expected to appear in the range of δ 7.0-8.5 ppm.

-

¹³C NMR: Acquire the spectrum in the same solvent. The carbon signals for the aromatic rings will be observed in the downfield region, typically between δ 110-155 ppm. The carbon of the C=N bond in the thiazole ring will appear at a lower field.

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film.

-

Look for characteristic absorption bands:

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

C=N stretching of the thiazole ring: ~1580-1620 cm⁻¹

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

-

3. Mass Spectrometry (MS):

-

Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 290.18 g/mol , with a characteristic isotopic pattern for the bromine atom (approximately equal intensity peaks for M and M+2).

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[8][9]. While a specific signaling pathway directly modulated by 2-(4-Bromophenyl)benzothiazole is not yet fully elucidated, closely related analogs have shown inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH)[5][10]. The inhibition of FAAH, in particular, is a promising strategy for pain management.

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous AEA levels, which can then activate cannabinoid receptors (CB1 and CB2) and produce analgesic and anti-inflammatory effects.

References

- 1. Benzothiazole synthesis [organic-chemistry.org]

- 2. 2-(4-Bromophenyl)benzothiazole | C13H8BrNS | CID 2320602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromophenyl)benzothiazole 97 19654-19-4 [sigmaaldrich.com]

- 4. 2-(4-Bromophenyl)benzo[d]thiazole | 19654-19-4 [sigmaaldrich.com]

- 5. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacyjournal.in [pharmacyjournal.in]

- 10. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Bromophenyl)benzothiazole

CAS Number: 19654-19-4 Molecular Formula: C₁₃H₈BrNS Molecular Weight: 290.18 g/mol

Disclaimer: Publicly accessible research providing specific quantitative biological activity data (e.g., IC₅₀ values) and detailed, reproducible experimental protocols for 2-(4-Bromophenyl)benzothiazole (CAS 19654-19-4) is limited. This guide provides comprehensive information on the compound's known properties and synthesis. To illustrate its biological context and potential applications, this document includes representative data from potent, structurally related 2-arylbenzothiazole analogues and generalized experimental protocols. The biological data and mechanisms presented should be considered illustrative for this class of compounds and not as experimentally verified results for CAS 19654-19-4 itself.

Executive Summary

2-(4-Bromophenyl)benzothiazole is a halogenated aryl derivative belonging to the benzothiazole class of heterocyclic compounds. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous agents with a wide spectrum of pharmacological activities.[1] While this specific compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research, its structural motif is strongly associated with potent anticancer activity.[2][3] Extensive research into closely related analogues, particularly 2-(4-aminophenyl)benzothiazoles, has revealed a unique mechanism of action involving induction of the cytochrome P450 enzyme CYP1A1 in cancer cells, leading to selective tumor cell apoptosis.[4] This guide summarizes the known physicochemical properties, general synthesis, and safety information for 2-(4-Bromophenyl)benzothiazole, and presents a putative mechanism of action and representative biological data based on its potent analogues.

Physicochemical and Structural Data

The fundamental properties of 2-(4-Bromophenyl)benzothiazole are well-documented in chemical literature and supplier databases. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference(s) |

| CAS Number | 19654-19-4 | [5] |

| IUPAC Name | 2-(4-bromophenyl)-1,3-benzothiazole | [5][6] |

| Molecular Formula | C₁₃H₈BrNS | [5][7] |

| Molecular Weight | 290.18 g/mol | [5][7] |

| Physical Form | White to pale yellow powder or crystals | [6] |

| Melting Point | 132-136 °C | [7] |

| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br | [5] |

| InChI Key | FQIRBKKYMJKENC-UHFFFAOYSA-N | [5][7] |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | [8] |

| LogP (calculated) | 4.8 | [5] |

Synthesis and Characterization

The synthesis of 2-arylbenzothiazoles is a well-established transformation in organic chemistry, most commonly achieved via the condensation of 2-aminothiophenol with a corresponding aryl aldehyde.[9] For 2-(4-Bromophenyl)benzothiazole, this involves the reaction of 2-aminothiophenol with 4-bromobenzaldehyde. Various catalytic systems can be employed to promote the cyclization and subsequent oxidation to the final benzothiazole product.[9][10]

Representative Experimental Protocol: Synthesis

The following is a generalized, representative protocol for the synthesis of 2-(4-Bromophenyl)benzothiazole, adapted from common literature methods for 2-arylbenzothiazole synthesis.[9][10]

-

Reaction Setup: To a round-bottom flask, add 2-aminothiophenol (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C). The reaction can be performed under an air atmosphere, which facilitates the oxidation step, or a specific oxidant/catalyst (e.g., catalytic iodine) can be added.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(4-Bromophenyl)benzothiazole.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Biological Activity and Putative Mechanism of Action

While specific bioactivity data for 2-(4-Bromophenyl)benzothiazole is not available, the 2-arylbenzothiazole scaffold is a cornerstone of potent and selective anticancer agents.[11] The most well-studied analogues, such as 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), exhibit nanomolar growth-inhibitory activity against a range of human cancer cell lines, including breast, ovarian, and colon carcinomas.[5]

Representative In Vitro Antiproliferative Activity of Analogue Compounds

The following table summarizes the growth inhibition (GI₅₀) data for potent 2-(4-aminophenyl)benzothiazole analogues against sensitive human cancer cell lines. This data illustrates the high potency characteristic of this chemical class.

| Compound | 3'-Substituent | Cell Line | GI₅₀ (µM) |

| Analogue A | -CH₃ | MCF-7 (Breast) | 0.001 |

| Analogue B | -Cl | MCF-7 (Breast) | 0.004 |

| Analogue C | -Br | MCF-7 (Breast) | 0.002 |

| Analogue D | -I | MCF-7 (Breast) | 0.001 |

| Analogue A | -CH₃ | IGROV1 (Ovarian) | <0.01 |

Data adapted from studies on 3'-substituted-2-(4-aminophenyl)benzothiazoles, a class of potent antitumour agents.

Putative Mechanism of Action: AhR-CYP1A1 Pathway

The unique anticancer activity of potent 2-arylbenzothiazoles is not due to direct cytotoxicity but rather a tumor-selective metabolic activation process. The proposed mechanism involves the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

-

AhR Binding: The benzothiazole compound enters the cancer cell and binds to the AhR in the cytoplasm.

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.

-

CYP1A1 Induction: In the nucleus, the complex binds to Xenobiotic Response Elements (XREs) on the DNA, inducing the transcription and subsequent expression of the cytochrome P450 1A1 (CYP1A1) enzyme.[6]

-

Metabolic Activation: The newly synthesized CYP1A1 enzyme metabolizes the benzothiazole compound into reactive electrophilic intermediates.

-

DNA Adduct Formation & Apoptosis: These reactive metabolites covalently bind to cellular macromolecules, primarily DNA, forming DNA adducts. This adduct formation leads to irreparable DNA damage, triggering the apoptotic cell death cascade and selectively killing the cancer cell.

This mechanism confers selectivity because many sensitive tumors exhibit high inducibility of CYP1A1, whereas non-sensitive cells do not.[6]

Representative Experimental Protocols: Biological Assays

To assess the potential anticancer activity of compounds like 2-(4-Bromophenyl)benzothiazole, a standard in vitro cytotoxicity assay is the first step. The MTT assay is a colorimetric assay for measuring cellular metabolic activity and is a common proxy for cell viability and proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijirset.com [ijirset.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Physical and chemical properties of 2-(4-Bromophenyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(4-Bromophenyl)benzothiazole. It includes detailed experimental protocols, data summaries, and visualizations to support its application in research and development.

Core Properties

2-(4-Bromophenyl)benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a bromophenyl group at the 2-position. This structure serves as a valuable scaffold in medicinal chemistry and materials science. The presence of the bromine atom offers a reactive site for further functionalization, particularly through cross-coupling reactions.

Physical Properties

The key physical properties of 2-(4-Bromophenyl)benzothiazole are summarized in the table below. The compound is a solid at room temperature, with a melting point in the range of 132-136 °C. Based on the properties of the parent benzothiazole scaffold, it is expected to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[1]

| Property | Value | Source(s) |

| Appearance | White to light yellow or green powder/crystal | [2] |

| Melting Point | 132-136 °C | |

| Boiling Point | 398 °C (at 760 mmHg) | |

| Form | Solid | |

| Solubility | Soluble in organic solvents (e.g., Ethanol, Methanol, DMSO); Limited solubility in water. | [1] |

Chemical and Spectroscopic Data

The chemical identifiers and spectral data provide foundational information for the characterization and utilization of this compound.

| Identifier / Data | Value | Source(s) |

| Molecular Formula | C₁₃H₈BrNS | |

| Molecular Weight | 290.18 g/mol | |

| CAS Number | 19654-19-4 | |

| IUPAC Name | 2-(4-bromophenyl)-1,3-benzothiazole | [3] |

| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br | [3] |

| InChI | InChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | [3] |

| ¹H NMR (CDCl₃) | δ ~8.10-7.90 (m, 3H), ~7.65 (d, 2H), ~7.50 (t, 1H), ~7.40 (t, 1H) ppm | Inferred from[4][5][6] |

| ¹³C NMR (CDCl₃) | δ ~167, 154, 135, 132, 131, 129, 126, 125, 123, 121 ppm | Inferred from[4][5] |

| FT-IR (KBr) | ~3060 (Ar C-H), ~1600 (C=N), ~1470 (Ar C=C), ~820 (C-Br) cm⁻¹ | Inferred from[7][8][9][10][11] |

| Mass Spec. (ESI-MS) | m/z 289.96 [M+H]⁺, 311.95 [M+Na]⁺ | [12] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-(4-Bromophenyl)benzothiazole are provided below.

Synthesis Protocol: Condensation Reaction

This protocol details the synthesis of 2-(4-Bromophenyl)benzothiazole from 2-aminothiophenol and 4-bromobenzaldehyde. This method is a standard approach for creating 2-arylbenzothiazoles.

Materials:

-

2-Aminothiophenol

-

4-Bromobenzaldehyde

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in DMSO.

-

Heat the reaction mixture to 120-140 °C and stir under an air atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2-(4-Bromophenyl)benzothiazole.

-

Dry the purified product under vacuum.

Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a 300 or 400 MHz spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Process the spectra to identify chemical shifts (δ) in ppm relative to a tetramethylsilane (TMS) internal standard, and determine coupling constants (J) in Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

Reactivity and Applications

Chemical Reactivity: Suzuki Cross-Coupling

The bromine atom on the phenyl ring makes 2-(4-Bromophenyl)benzothiazole an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of a diverse library of 2-biarylbenzothiazole derivatives.

Generalized Suzuki Coupling Protocol:

-

To a reaction vessel, add 2-(4-Bromophenyl)benzothiazole (1.0 eq), an arylboronic acid (1.2-1.5 eq), a base such as K₂CO₃ or KF (2.0-3.0 eq), and a palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it, and purify the residue by flash column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[13] Derivatives of 2-(4-Bromophenyl)benzothiazole are investigated for several applications:

-

Anticancer Agents: The benzothiazole core is present in compounds that exhibit potent anticancer activity.[13][14] Research suggests that some 2-substituted benzothiazoles can induce apoptosis and modulate key signaling pathways in cancer cells.[15]

-

Fluorescent Probes: The conjugated aromatic system of the molecule gives it fluorescent properties, making it a candidate for the development of probes for biological imaging.

-

Materials Science: The thermal stability and chemical resistance of the benzothiazole ring system make it useful in the formulation of advanced polymers and coatings.

Visualizations

The following diagrams illustrate key workflows and concepts related to 2-(4-Bromophenyl)benzothiazole.

Caption: Workflow for the synthesis and characterization of the compound.

Caption: Primary applications of 2-(4-Bromophenyl)benzothiazole.

Caption: Signaling pathways potentially modulated by benzothiazole scaffolds.[15]

Safety Information

2-(4-Bromophenyl)benzothiazole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| STOT SE (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

| Aquatic Chronic (Category 4) | None | Warning | H413: May cause long lasting harmful effects to aquatic life. |

Source:

Handling Recommendations: Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-(4-Bromophenyl)benzothiazole is a versatile and valuable compound for chemical and pharmaceutical research. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important intermediate for the synthesis of novel molecules with potential applications in oncology and materials science. The protocols and data provided in this guide serve as a foundational resource for professionals working with this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-(4-Bromophenyl)benzothiazole | 19654-19-4 [sigmaaldrich.com]

- 3. 2-(4-Bromophenyl)benzothiazole | C13H8BrNS | CID 2320602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. rsc.org [rsc.org]

- 6. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. PubChemLite - 2-(4-bromophenyl)benzothiazole (C13H8BrNS) [pubchemlite.lcsb.uni.lu]

- 13. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(4-Bromophenyl)benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-Bromophenyl)benzothiazole, a key intermediate in the development of various pharmacologically active agents. The primary and most efficient synthetic route involves the condensation of 2-aminothiophenol and 4-bromobenzaldehyde. This document provides a comprehensive overview of the starting materials, detailed experimental protocols, and a summary of various reported synthetic conditions to achieve this target molecule.

Core Synthesis Pathway

The fundamental reaction for the synthesis of 2-(4-Bromophenyl)benzothiazole is the acid-catalyzed condensation and subsequent oxidative cyclization of 2-aminothiophenol with 4-bromobenzaldehyde. The reaction proceeds through the formation of a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product.

Caption: General synthesis pathway for 2-(4-Bromophenyl)benzothiazole.

Experimental Protocols

While numerous methods exist for the synthesis of 2-arylbenzothiazoles, the following protocol is a representative and efficient method adapted from established procedures for similar analogues.

Method 1: Conventional Synthesis

This method outlines a standard laboratory procedure for the synthesis of 2-(4-Bromophenyl)benzothiazole.

Materials:

-

2-Aminothiophenol

-

4-Bromobenzaldehyde

-

Ethanol (or an alternative suitable solvent like DMF or DMSO)

-

Catalyst (e.g., p-toluenesulfonic acid, or a Lewis acid)

-

Oxidizing agent (often atmospheric oxygen is sufficient, but others like H₂O₂ can be used)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-bromobenzaldehyde in a suitable volume of ethanol.

-

Add 1.0 to 1.2 equivalents of 2-aminothiophenol to the solution.

-

Add a catalytic amount of an acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).

-

The reaction mixture is then refluxed for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold ethanol, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Characterization Data for 2-(4-Bromophenyl)benzothiazole:

-

CAS Number: 19654-19-4[1]

-

Molecular Formula: C₁₃H₈BrNS[1]

-

Molecular Weight: 290.18 g/mol [1]

-

Appearance: Solid

-

Melting Point: 132-136 °C

Data Presentation: Summary of Synthetic Conditions

The synthesis of 2-arylbenzothiazoles, including the bromo-substituted analogue, has been reported under a variety of conditions, often with high yields. The choice of catalyst, solvent, and reaction conditions can be tailored to specific laboratory capabilities and green chemistry considerations.

| Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference Category |

| H₂O₂/HCl | Ethanol | Room Temp. | 1 h | High | Green Chemistry[2] |

| NH₄Cl | Methanol-Water | Room Temp. | 1 h | High | Green Chemistry[2] |

| SnP₂O₇ | - | - | 8-35 min | 87-95 | Heterogeneous Catalyst[2] |

| Iodine | DMF | - | - | High | Halogen-mediated[3] |

| Air/DMSO | DMSO | - | - | Good to Excellent | Catalyst-free[3] |

| Pd-catalyzed cyclization | [BMIM][BF₄] or [BMIM][PF₆] | - | - | - | Two-step protocol[4] |

Experimental Workflow Diagram

The following diagram illustrates the typical workflow from reaction setup to the pure, characterized product.

Caption: A typical experimental workflow for the synthesis and purification.

This guide provides a solid foundation for the synthesis of 2-(4-Bromophenyl)benzothiazole. Researchers are encouraged to consult the primary literature for more specialized protocols and to adapt the presented methods to their specific needs and available resources. The versatility of the benzothiazole synthesis allows for a wide range of modifications to optimize yield, purity, and environmental impact.

References

Spectroscopic Profile of 2-(4-Bromophenyl)benzothiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Bromophenyl)benzothiazole, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

2-(4-Bromophenyl)benzothiazole is a heterocyclic compound of significant interest due to its versatile applications in the synthesis of biologically active molecules and functional materials. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in research and development. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The spectroscopic data for 2-(4-Bromophenyl)benzothiazole has been compiled and organized into the following tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts and coupling constants for 2-(4-Bromophenyl)benzothiazole are summarized below. The assignments are based on the analysis of structurally similar compounds and predicted spectral data.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' | ~8.10 | d | ~8.5 |

| H-7' | ~7.95 | d | ~8.1 |

| H-2'', H-6'' | ~7.90 | d | ~8.7 |

| H-3'', H-5'' | ~7.65 | d | ~8.7 |

| H-5' | ~7.50 | t | ~7.7 |

| H-6' | ~7.40 | t | ~7.6 |

Note: The assignments for the benzothiazole protons (H-4', H-5', H-6', H-7') and the bromophenyl protons (H-2'', H-3'', H-5'', H-6'') are based on typical aromatic coupling patterns and substituent effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectral data for 2-(4-Bromophenyl)benzothiazole is presented below.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=N (C-2') | ~167.9 |

| C-S (C-7a') | ~154.1 |

| C-3a' | ~135.2 |

| C-2'' | ~132.6 |

| C-3'', C-5'' | ~132.2 |

| C-4'' | ~128.8 |

| C-4' | ~126.6 |

| C-6' | ~126.5 |

| C-5' | ~125.3 |

| C-Br (C-1'') | ~125.1 |

| C-7' | ~123.4 |

| C-1' | ~121.7 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for 2-(4-Bromophenyl)benzothiazole are listed below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3060 | C-H Aromatic Stretch | Medium |

| ~1600 | C=N Stretch (Benzothiazole) | Strong |

| ~1580, 1470 | C=C Aromatic Ring Stretch | Medium-Strong |

| ~1070 | C-Br Stretch | Strong |

| ~830 | p-Substituted Benzene C-H Bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The key mass spectral data for 2-(4-Bromophenyl)benzothiazole are summarized below.[1]

| m/z | Assignment | Relative Abundance |

| 291/289 | [M]⁺ (Molecular Ion) | High |

| 210 | [M - Br]⁺ | Moderate |

| 134 | [C₇H₄NS]⁺ | High |

| 108 | [C₆H₄S]⁺ | Moderate |

Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) with approximately equal intensity.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 2-(4-Bromophenyl)benzothiazole (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer at room temperature. For ¹H NMR, 16 to 32 scans are typically acquired, while for ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

The IR spectrum of solid 2-(4-Bromophenyl)benzothiazole can be obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis is performed using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is ionized by a 70 eV electron beam. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of an organic compound like 2-(4-Bromophenyl)benzothiazole is depicted in the following diagram.

Caption: General workflow for spectroscopic analysis.

References

The Ascendant Therapeutic Potential of 2-(4-Bromophenyl)benzothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a privileged heterocyclic system, continues to be a focal point in medicinal chemistry due to its wide spectrum of biological activities. Among its numerous derivatives, those featuring a 2-(4-Bromophenyl) substituent have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-(4-Bromophenyl)benzothiazole derivatives, with a focus on their anticancer and antimicrobial properties.

Quantitative Biological Activity

The biological efficacy of 2-(4-Bromophenyl)benzothiazole derivatives has been quantified in numerous studies. The following tables summarize the reported in vitro activities, providing a comparative analysis of their potency against various cancer cell lines and microbial strains.

Anticancer Activity

The cytotoxic effects of these derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| 7h | HCT116 (Colon) | 6.553 | [2] |

| HeLa (Cervical) | 3.995 | [2] | |

| 7l | HeLa (Cervical) | 2.659 | [2] |

Table 1: In Vitro Anticancer Activity of selected 2-(4-Bromophenyl)benzothiazole and related derivatives.

Antimicrobial Activity

Several 2-(4-Bromophenyl)benzothiazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4b | Staphylococcus aureus | 3.90 | |

| Escherichia coli | 7.81 | ||

| Candida albicans | 15.63 | ||

| 4c | Staphylococcus aureus | 3.90 | |

| Escherichia coli | 7.81 | ||

| Candida albicans | 15.63 | ||

| 4d | Staphylococcus aureus | 7.81 | |

| Escherichia coli | 15.63 | ||

| Candida albicans | 31.25 |

Table 2: In Vitro Antimicrobial Activity of 2-(((4-(4-Bromophenyl)thiazol-2-yl)methyl)thio)benzo[d]thiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the literature.

Synthesis of 2-(4-Bromophenyl)benzothiazole Derivatives

A general and efficient method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an appropriate aryl aldehyde.[3]

General Procedure:

-

A mixture of 2-aminothiophenol (1 mmol) and the desired 4-bromobenzaldehyde (1 mmol) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

The reaction mixture is heated to reflux and stirred for a specified period, typically ranging from 2 to 6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2-(4-Bromophenyl)benzothiazole derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-(4-Bromophenyl)benzothiazole derivatives and incubated for an additional 48 to 72 hours.

-

MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method.

Protocol:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum density (approximately 5 × 10⁵ CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Research into the biological activities of 2-(4-Bromophenyl)benzothiazole derivatives has shed light on their mechanisms of action, particularly in the context of cancer. These compounds have been shown to induce apoptosis and modulate key signaling pathways involved in cell proliferation and survival.

Induction of Apoptosis via the Mitochondrial Pathway

Several studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[5] This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases.

Modulation of Cancer-Related Signaling Pathways

Benzothiazole derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and downstream cascades.[6]

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Photophysical Properties of 2-(4-Bromophenyl)benzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 2-(4-Bromophenyl)benzothiazole and its derivatives. This class of compounds has garnered significant interest due to its potential applications in medicinal chemistry and materials science, particularly as fluorescent probes and pharmacophores. This document details the synthesis, photophysical characteristics, and potential biological mechanisms of action, presenting data in a structured format to facilitate research and development.

Core Photophysical Characteristics

2-(4-Bromophenyl)benzothiazole and its derivatives are known to exhibit interesting photophysical phenomena, including solvatochromism, and in some cases, excited-state intramolecular proton transfer (ESIPT) and thermally activated delayed fluorescence (TADF), depending on their substitution patterns. The core structure possesses a π-conjugated system that gives rise to its fluorescent properties.

Data Presentation

While extensive photophysical data for the parent 2-(4-Bromophenyl)benzothiazole is not exhaustively compiled in a single source, the following table summarizes the expected and reported values for closely related derivatives. The data for the derivatives provide a strong indication of the photophysical profile of the parent compound.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | Stokes Shift (cm⁻¹) |

| 2-(4-Bromophenyl)benzothiazole | Methanol | ~330-340 | ~380-450 | Data not available | Data not available | ~4000-7000 |

| Representative 2-Arylbenzothiazole Derivative | Toluene | ~320 | ~530[1] | Data not available | Data not available | ~9800 |

| Representative 2-Arylbenzothiazole Derivative | Chloroform | ~325 | ~575[1] | Data not available | Data not available | ~11000 |

| Representative 2-Arylbenzothiazole Derivative | Methylcyclohexane | Data not available | Two emission peaks observed[1] | Data not available | Data not available | Data not available |

Note: The photophysical properties of these compounds are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum.

Experimental Protocols

Synthesis of 2-(4-Bromophenyl)benzothiazole

A common and efficient method for the synthesis of 2-(4-Bromophenyl)benzothiazole is the microwave-assisted condensation of 2-aminothiophenol and 4-bromobenzaldehyde.

Materials:

-

2-aminothiophenol

-

4-bromobenzaldehyde

-

Microwave reactor

-

Thin-layer chromatography (TLC) apparatus

-

Ethyl acetate

-

n-hexane

-

Crystallization dish

Procedure:

-

In a 100 mL beaker, mix 2-aminothiophenol (0.34 mL, 2.1 mmol) and 4-bromobenzaldehyde (0.372 g, 2.0 mmol).

-

Irradiate the mixture in a domestic microwave oven at a power level of 400W for 3-4 minutes.

-

Monitor the progress of the reaction every 30 seconds using TLC with an eluent of ethyl acetate/n-hexane (1/1, v/v).

-

Upon completion of the reaction, allow the mixture to cool.

-

Crystallize the product from an appropriate solvent to obtain white, needle-shaped crystals of 2-(4-bromophenyl)benzothiazole.

-

The expected yield is approximately 95%, with a melting point of 133.0-134.0 °C.

Synthesis workflow for 2-(4-Bromophenyl)benzothiazole.

Measurement of Photophysical Properties

1. UV-Visible Absorption Spectroscopy:

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the compound in spectroscopic grade solvents (e.g., methanol, toluene, chloroform).

-

Procedure: Record the absorption spectra over a relevant wavelength range (e.g., 200-600 nm) using a quartz cuvette with a 1 cm path length. The solvent is used as a reference.

2. Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Procedure: Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range longer than the excitation wavelength.

3. Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method):

-

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.

-

Standard: A well-characterized fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Procedure:

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength.

-

Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X² / n_S²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts X and S refer to the unknown sample and the standard, respectively.

-

4. Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Principle: TCSPC measures the time delay between a pulsed excitation source and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Procedure:

-

The sample is excited with a high-repetition-rate pulsed laser.

-

The time difference between the laser pulse and the arrival of the first fluorescence photon at the detector is measured.

-

This process is repeated thousands or millions of times to build a decay histogram.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

-

Experimental workflow for photophysical characterization.

Potential Biological Mechanisms of Action

While specific signaling pathway involvement for 2-(4-Bromophenyl)benzothiazole is not yet elucidated, the broader class of 2-phenylbenzothiazoles has shown potential as anticancer agents and as imaging probes for amyloid plaques. A plausible mechanism of action in a cancer context could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Hypothesized signaling pathway inhibition by 2-(4-Bromophenyl)benzothiazole.

This guide provides a foundational understanding of the photophysical properties of 2-(4-Bromophenyl)benzothiazole compounds. Further research is warranted to fully elucidate the specific quantitative photophysical parameters of the parent compound and to explore its potential in various applications, from drug development to advanced materials.

References

The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Arylbenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-arylbenzothiazole core is a heterocyclic motif of profound significance in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties have positioned it as a "privileged scaffold," a molecular framework that exhibits versatile binding capabilities to a range of biological targets. This technical guide delves into the historical discovery of this remarkable class of compounds, tracing its origins from the foundational work of 19th-century chemists to its current status as a cornerstone in the development of novel therapeutics and diagnostic agents. We will explore the key synthetic milestones, provide detailed experimental protocols for seminal reactions, and present a quantitative overview of the biological activities that underscore the enduring importance of 2-arylbenzothiazoles in modern drug discovery.

The Genesis of a Scaffold: Hofmann's Pioneering Synthesis

The journey of the benzothiazole ring system begins in the late 19th century with the pioneering work of the German chemist August Wilhelm von Hofmann. In 1879, while investigating the reactions of aromatic amines and sulfur-containing compounds, Hofmann reported the synthesis of the first 2-substituted benzothiazoles. His work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the fundamental groundwork for the entire field of benzothiazole chemistry.

One of the earliest methods developed by Hofmann's contemporaries involved the reaction of 2-aminothiophenol with an acyl chloride. This straightforward condensation reaction provided a direct route to the 2-substituted benzothiazole core.

Experimental Protocol: Hofmann's Era Synthesis of 2-Phenylbenzothiazole (A Representative Protocol)

Objective: To synthesize 2-phenylbenzothiazole via the condensation of 2-aminothiophenol and benzoyl chloride.

Materials:

-

2-Aminothiophenol

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 equivalent) in a suitable solvent such as pyridine.

-

Slowly add benzoyl chloride (1.1 equivalents) to the stirred solution at room temperature. The addition is typically exothermic, and cooling may be necessary to control the reaction rate.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual pyridine and salts.

-

Purify the crude 2-phenylbenzothiazole by recrystallization from a suitable solvent, such as ethanol, to yield the final product as crystalline needles.

-

Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic techniques (e.g., IR, NMR).

The Jacobson Synthesis: A Key Advancement

A significant advancement in the synthesis of 2-arylbenzothiazoles was the development of the Jacobson synthesis. This method involves the intramolecular cyclization of a thiobenzanilide precursor, typically facilitated by an oxidizing agent like potassium ferricyanide in an alkaline medium. The Jacobson synthesis offered a versatile route to a variety of substituted 2-arylbenzothiazoles.

Experimental Protocol: The Jacobson Synthesis of a 2-Arylbenzothiazole

Objective: To prepare a 2-arylbenzothiazole from a thiobenzanilide precursor using the Jacobson cyclization method.

Materials:

-

Substituted thiobenzanilide

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol or a similar solvent

-

Standard laboratory glassware

-

Heating and stirring apparatus

Procedure:

-

Dissolve the thiobenzanilide (1.0 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Prepare an aqueous solution of sodium hydroxide or potassium hydroxide and add it to the thiobenzanilide solution.

-

Prepare an aqueous solution of potassium ferricyanide (typically 2-3 equivalents).

-

Heat the alkaline thiobenzanilide solution to a gentle reflux.

-

Slowly add the potassium ferricyanide solution to the refluxing mixture over a period of 30-60 minutes. The color of the reaction mixture will typically change as the oxidation and cyclization proceed.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature. The 2-arylbenzothiazole product will often precipitate from the solution.

-

Collect the crude product by filtration, wash it with water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

-

Characterize the final product by its melting point and spectroscopic analysis.

Modern Synthetic Methodologies: Expanding the Chemical Space

Building upon these foundational discoveries, a vast array of synthetic methods for preparing 2-arylbenzothiazoles has been developed. These modern techniques often offer improved yields, milder reaction conditions, and greater functional group tolerance. A common and highly efficient contemporary method is the direct condensation of a substituted 2-aminothiophenol with an aromatic aldehyde.

Experimental Workflow: Modern Synthesis of 2-Arylbenzothiazoles

Caption: A generalized workflow for the modern synthesis of 2-arylbenzothiazoles.

The Rise of a Privileged Scaffold in Drug Discovery

The unique structural and electronic properties of 2-arylbenzothiazoles have made them a focal point of research in medicinal chemistry. This scaffold has been successfully incorporated into a multitude of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases.

Antitumor Activity

A significant breakthrough in the application of 2-arylbenzothiazoles was the discovery of their potent and selective antitumor activity. Certain derivatives, most notably 2-(4-aminophenyl)benzothiazoles, have demonstrated remarkable efficacy against a range of cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Amino-3-methylphenyl)benzothiazole | MCF-7 (Breast) | 0.001 | |

| 2-(4-Amino-3-methylphenyl)benzothiazole | MDA-MB-231 (Breast) | 0.003 | |

| 2-(4-Aminophenyl)benzothiazole | PC-3 (Prostate) | 0.315 | |

| 2-(4-Aminophenyl)benzothiazole | HCT-116 (Colon) | 0.452 | |

| Compound 13 (a 2-aminobenzothiazole derivative) | HCT116 (Colon) | 6.43 | |

| Compound 13 (a 2-aminobenzothiazole derivative) | A549 (Lung) | 9.62 | |

| Compound 54 (a 2-aminobenzothiazole derivative) | MCF-7 (Breast) | PI3Kα IC₅₀ = 0.00103 |

The antitumor effects of 2-arylbenzothiazoles are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Caption: Key signaling pathways in cancer cells targeted by antitumor 2-arylbenzothiazoles.

Applications in Alzheimer's Disease

More recently, the 2-arylbenzothiazole scaffold has emerged as a promising framework for the development of diagnostic and therapeutic agents for Alzheimer's disease. The planar, aromatic nature of these molecules allows them to interact with and bind to the amyloid-β (Aβ) plaques that are a hallmark of the disease. Furthermore, derivatives have been designed to inhibit key enzymes implicated in the pathology of Alzheimer's, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| Compound 4f | Acetylcholinesterase (AChE) | 23.4 | |

| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 |

Conclusion

From its initial discovery in the late 19th century to its current prominence in cutting-edge drug development, the 2-arylbenzothiazole scaffold has had a remarkable journey. The foundational synthetic work of chemists like A.W. Hofmann and the subsequent development of versatile methodologies like the Jacobson synthesis have paved the way for the creation of a vast library of these compounds. The recognition of 2-arylbenzothiazoles as a privileged scaffold has led to their successful application as potent antitumor agents and promising candidates for the diagnosis and treatment of Alzheimer's disease. As synthetic methodologies continue to evolve and our understanding of the intricate biology of disease deepens, the 2-arylbenzothiazole core is poised to remain a central and highly valuable component in the armamentarium of medicinal chemists for the foreseeable future.

Commercial Suppliers and Technical Guide for 2-(4-Bromophenyl)benzothiazole in Research

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical details of 2-(4-Bromophenyl)benzothiazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Its utility as a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology, has been a primary driver of its investigation. This document outlines its chemical properties, commercial sources, and key experimental applications, including detailed protocols and relevant biological pathways.

Commercial Availability

2-(4-Bromophenyl)benzothiazole is readily available from several chemical suppliers catering to the research and development sector. The purity and physical form may vary between suppliers, and it is crucial to select a grade appropriate for the intended application. Below is a summary of offerings from prominent vendors.

| Supplier | Purity | Physical Form | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Storage Conditions |

| Sigma-Aldrich | ≥97% | Solid | 19654-19-4 | 290.18 | 132-136 | 2-8°C |

| BLD Pharmatech | 98% | White to pale yellow powder or crystals | 19654-19-4 | 290.18 | Not specified | Keep in dark place, inert atmosphere, room temperature |

| ChemScene | 98% | Solid | 19654-19-4 | 290.18 | 134 | Room temperature |

| Chem-Impex | ≥98% (GC) | White to light yellow to green powder to crystal | 19654-19-4 | 290.18 | 132-135 | 2-8°C |

| TCI America | >98.0% (GC) | White to Light yellow to Green powder to crystal | 19654-19-4 | 290.18 | 132.0-135.0 | Not specified |

Synthesis of 2-(4-Bromophenyl)benzothiazole

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of 2-aminothiophenol with a corresponding aldehyde or carboxylic acid. The following is a generalized protocol that can be adapted for the specific synthesis of 2-(4-Bromophenyl)benzothiazole.

Experimental Protocol: Synthesis via Condensation

Objective: To synthesize 2-(4-Bromophenyl)benzothiazole from 2-aminothiophenol and 4-bromobenzaldehyde.

Materials:

-

2-aminothiophenol

-

4-bromobenzaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in DMSO.

-

Add 4-bromobenzaldehyde (1 equivalent) to the solution.

-

The reaction mixture is typically stirred at an elevated temperature (e.g., 120 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by vacuum filtration and washed with water.

-

The crude product is then purified. A common method is recrystallization from a suitable solvent such as ethanol.

-

The purified product is dried under vacuum.

-

Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Application in Cancer Research

2-(4-Bromophenyl)benzothiazole and its derivatives have demonstrated significant potential as anticancer agents.[1][2] Research has shown that these compounds can inhibit the growth of various cancer cell lines, including those of the breast, colon, and liver.[3][4][5] The mechanism of action is often multifaceted, involving the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and motility.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 2-(4-Bromophenyl)benzothiazole on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-(4-Bromophenyl)benzothiazole

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of 2-(4-Bromophenyl)benzothiazole in DMSO.

-

Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours in a CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways Implicated in Anticancer Activity

Studies have indicated that the anticancer effects of 2-substituted benzothiazoles, including derivatives of 2-(4-Bromophenyl)benzothiazole, are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.[6] These include pathways that control cell growth, proliferation, survival, and apoptosis.

One of the primary targets appears to be the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Downregulation of EGFR activity can subsequently impact downstream pathways such as the JAK/STAT, PI3K/Akt/mTOR, and ERK/MAPK pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[6]

This technical guide provides a foundational understanding of 2-(4-Bromophenyl)benzothiazole for research applications. For specific experimental designs, it is recommended to consult the primary literature and optimize protocols based on the specific cell lines and research objectives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-Bromophenyl)benzothiazole | 19654-19-4 | TCI AMERICA [tcichemicals.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-(4-Bromophenyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-(4-bromophenyl)benzothiazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-arylbenzothiazole derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] The benzothiazole scaffold is a privileged motif in drug discovery, with derivatives exhibiting a wide range of biological activities.[3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[2][4] It involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[4] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acids.

The 2-arylbenzothiazole core is a key pharmacophore found in numerous compounds with therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[3] The synthesis of diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies in drug development. The Suzuki coupling of 2-(4-bromophenyl)benzothiazole offers a straightforward and efficient route to access a wide variety of 2-(biphenyl-4-yl)benzothiazole derivatives.

General Reaction Scheme

The general scheme for the Suzuki coupling of 2-(4-bromophenyl)benzothiazole with an arylboronic acid is depicted below:

Figure 1: General Suzuki coupling reaction scheme.

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

This section provides detailed protocols for the Suzuki coupling reaction of 2-(4-bromophenyl)benzothiazole. Protocol 1 is based on a reported procedure for this specific substrate, while Protocol 2 offers a more general method adaptable for optimization.

Protocol 1: Ligand-Assisted Suzuki Coupling in DMF

This protocol utilizes palladium(II) chloride as the catalyst with 2-phenylimidazole as a ligand in a polar aprotic solvent.[2]

Materials:

-

2-(4-Bromophenyl)benzothiazole

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) chloride (PdCl₂) (0.005 equivalents)

-

2-Phenylimidazole (0.01 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk tube, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add potassium carbonate (2.0 eq.).

-

Dry the tube under vacuum while heating gently and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Under the inert atmosphere, add 2-(4-bromophenyl)benzothiazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), palladium(II) chloride (0.005 eq.), and 2-phenylimidazole (0.01 eq.).

-

Add anhydrous DMF to the Schlenk tube via syringe.

-

Stir the reaction mixture at 120 °C under the inert atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 17 to 48 hours depending on the arylboronic acid used.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-arylphenyl)benzothiazole.

Protocol 2: General Suzuki Coupling in Dioxane/Water

This protocol is a widely used method for Suzuki couplings and can be adapted for various substrates.[4]

Materials:

-

2-(4-Bromophenyl)benzothiazole

-

Arylboronic acid (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equivalents)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (0.02-0.10 equivalents)

-

Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

In an oven-dried round-bottom flask or Schlenk tube, combine 2-(4-bromophenyl)benzothiazole (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0-3.0 eq.), the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the reaction vessel with an inert gas three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be sparged with the inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography on silica gel.

Data Presentation